Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits similar antimicrobial and antiviral activities.
7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: Known for its high-energy-density properties.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidines: Used in the synthesis of various biologically active compounds.
Uniqueness
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .
Biological Activity
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate (CAS Number: 57351-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₇H₆N₄O₃
- Molecular Weight : 194.15 g/mol
- CAS Number : 890626-47-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been reported to exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, research indicates that similar triazolo-pyrimidine derivatives can inhibit DNA-dependent protein kinases (DNA-PK), which play a crucial role in the DNA damage response and repair mechanisms .
Biological Activity
The compound has shown promising results in various biological assays:
-
Anticancer Activity :
- In vitro studies have demonstrated that methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives exhibit cytotoxic effects against multiple cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
- A notable study reported that compounds with similar structures effectively inhibited tumor growth in xenograft models when combined with chemotherapeutic agents .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of triazolo-pyrimidine derivatives. Among them, methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine was identified as a potent inhibitor of cancer cell proliferation in vitro and demonstrated significant tumor regression in vivo models when used in combination with doxorubicin .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of triazolo-pyrimidines indicated that methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine exhibited substantial activity against Staphylococcus aureus and Candida albicans. The study emphasized its potential as a lead compound for developing new antimicrobial therapies .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
methyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,9,10) |
InChI Key |
VTWGVBPJSLVKPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=NNC2=N1 |
Origin of Product |
United States |
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